ETHYL 4-({[3-METHYL-5-[(4-NITROBENZOYL)AMINO]-4-(PROPIONYLOXY)-2-THIENYL]CARBONYL}AMINO)BENZOATE
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Overview
Description
ETHYL 4-({[3-METHYL-5-[(4-NITROBENZOYL)AMINO]-4-(PROPIONYLOXY)-2-THIENYL]CARBONYL}AMINO)BENZOATE is a complex organic compound that features a combination of aromatic and heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 4-({[3-METHYL-5-[(4-NITROBENZOYL)AMINO]-4-(PROPIONYLOXY)-2-THIENYL]CARBONYL}AMINO)BENZOATE typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to further reactions to form the final product. Key steps in the synthesis may include:
Nitration: Introduction of the nitro group into the aromatic ring using nitrating agents such as nitric acid and sulfuric acid.
Amidation: Formation of the amide bond through the reaction of an amine with a carboxylic acid derivative.
Esterification: Conversion of carboxylic acids to esters using alcohols and acid catalysts.
Thienyl Functionalization: Incorporation of the thienyl group through reactions involving thiophene derivatives.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can enhance the efficiency of the process. Additionally, purification methods like recrystallization and chromatography are employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
ETHYL 4-({[3-METHYL-5-[(4-NITROBENZOYL)AMINO]-4-(PROPIONYLOXY)-2-THIENYL]CARBONYL}AMINO)BENZOATE can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The ester and amide groups can be hydrolyzed to their corresponding acids and amines.
Substitution: Aromatic substitution reactions can occur on the benzene and thiophene rings.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic reagents like halogens or sulfonyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine, while hydrolysis of the ester group produces the corresponding carboxylic acid.
Scientific Research Applications
ETHYL 4-({[3-METHYL-5-[(4-NITROBENZOYL)AMINO]-4-(PROPIONYLOXY)-2-THIENYL]CARBONYL}AMINO)BENZOATE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its functional groups.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of ETHYL 4-({[3-METHYL-5-[(4-NITROBENZOYL)AMINO]-4-(PROPIONYLOXY)-2-THIENYL]CARBONYL}AMINO)BENZOATE involves interactions with specific molecular targets. The nitro group can participate in redox reactions, while the ester and amide groups can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-((4-nitrobenzoyl)amino)benzoate
- Ethyl 4-[(4-nitrobenzoyl)amino]benzoate
Uniqueness
ETHYL 4-({[3-METHYL-5-[(4-NITROBENZOYL)AMINO]-4-(PROPIONYLOXY)-2-THIENYL]CARBONYL}AMINO)BENZOATE is unique due to the presence of the thienyl group, which imparts distinct electronic and steric properties. This makes it a valuable compound for studying the effects of heterocyclic structures on chemical reactivity and biological activity.
Properties
Molecular Formula |
C25H23N3O8S |
---|---|
Molecular Weight |
525.5g/mol |
IUPAC Name |
ethyl 4-[[3-methyl-5-[(4-nitrobenzoyl)amino]-4-propanoyloxythiophene-2-carbonyl]amino]benzoate |
InChI |
InChI=1S/C25H23N3O8S/c1-4-19(29)36-20-14(3)21(23(31)26-17-10-6-16(7-11-17)25(32)35-5-2)37-24(20)27-22(30)15-8-12-18(13-9-15)28(33)34/h6-13H,4-5H2,1-3H3,(H,26,31)(H,27,30) |
InChI Key |
ILRNJOBYFMVVKK-UHFFFAOYSA-N |
SMILES |
CCC(=O)OC1=C(SC(=C1C)C(=O)NC2=CC=C(C=C2)C(=O)OCC)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Canonical SMILES |
CCC(=O)OC1=C(SC(=C1C)C(=O)NC2=CC=C(C=C2)C(=O)OCC)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
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